molecular formula C12H8ClFN2O3 B2482926 3-(3-Chloro-4-fluorophenoxy)-5-nitroaniline CAS No. 861440-00-8

3-(3-Chloro-4-fluorophenoxy)-5-nitroaniline

Cat. No. B2482926
CAS RN: 861440-00-8
M. Wt: 282.66
InChI Key: OQKSGEFVSDQJGA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multistep reactions starting from commercially available substrates. For instance, Křupková et al. (2013) describe the use of 4-Chloro-2-fluoro-5-nitrobenzoic acid as a building block for heterocyclic synthesis, highlighting a methodology that could potentially be adapted for the synthesis of 3-(3-Chloro-4-fluorophenoxy)-5-nitroaniline through modifications of the starting materials and reaction conditions (Křupková, Funk, Soural, & Hlaváč, 2013).

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(3-Chloro-4-fluorophenoxy)-5-nitroaniline has been elucidated through various spectroscopic techniques. For example, Jukić et al. (2010) conducted X-ray, IR, NMR, and electronic spectroscopy analysis on a nitropyridine compound to reveal its structural features, demonstrating an approach that can be applied to study the molecular structure of 3-(3-Chloro-4-fluorophenoxy)-5-nitroaniline (Jukić, Cetina, Halambek, & Ugarković, 2010).

Chemical Reactions and Properties

Chemical reactions involving similar compounds often include nucleophilic substitution reactions, as reported by Cervera, Marquet, & Martin (1996), where the substitution patterns are influenced by the presence of activating nitro groups and the nature of the nucleophiles (Cervera, Marquet, & Martin, 1996).

Physical Properties Analysis

The physical properties of related nitroaniline derivatives have been studied through various methods. For instance, the synthesis and characterization of N,N-Diethyl-5-chloro-2-(4-chlorophenoxy)-4-nitroaniline by Liu Deng-cai (2008) might offer insights into the solubility, stability, and crystalline structure that could be relevant for 3-(3-Chloro-4-fluorophenoxy)-5-nitroaniline (Liu Deng-cai, 2008).

Chemical Properties Analysis

The chemical properties of such compounds, including reactivity, stability under various conditions, and interactions with other chemicals, can be inferred from studies like those conducted by Al-Asadi, Mohammed, & Dhaef (2020), which explored the synthesis and antibacterial activity of organotellurium and organomercury derivatives of 2-fluoro-5-nitroaniline (Al-Asadi, Mohammed, & Dhaef, 2020).

Scientific Research Applications

  • Charge Control in SNAr Reactions The study by Cervera, Marquet, and Martin (1996) explores the charge control in the SNAr reaction, particularly focusing on the substitution of halogen atoms in compounds like 3-fluoro-4-chloronitrobenzene. This research is relevant to understanding the reactivity of similar compounds, including 3-(3-Chloro-4-fluorophenoxy)-5-nitroaniline, in nucleophilic aromatic substitution reactions (Cervera, Marquet, & Martin, 1996).

  • Aromatic Compound Metabolism in Rats Maté, Ryan, and Wright (1967) conducted a study on the metabolism of various 4-nitroaniline derivatives, including halogenated compounds in rats. This research provides insights into the biological processing and potential toxicological aspects of compounds structurally related to 3-(3-Chloro-4-fluorophenoxy)-5-nitroaniline (Maté, Ryan, & Wright, 1967).

  • Synthesis of Pyrroloquinolines Roberts, Joule, Bros, and Álvarez (1997) investigated the synthesis of Pyrrolo[4,3,2-de]quinolines from various nitroaniline derivatives. This study indicates the potential application of 3-(3-Chloro-4-fluorophenoxy)-5-nitroaniline in the synthesis of complex organic molecules (Roberts, Joule, Bros, & Álvarez, 1997).

  • Use as a Dye Intermediate Bil (2007) described the significance of 4-Fluoro-3-nitroaniline and its N-substituted derivatives, including 3-(3-Chloro-4-fluorophenoxy)-5-nitroaniline, as novel dye intermediates. The compounds' utility extends to pharmaceuticals, insecticides, and more dyes (Bil, 2007).

  • Anaerobic Degradation Study Duc (2019) conducted a study on the anaerobic degradation of 2-chloro-4-nitroaniline, a compound similar to 3-(3-Chloro-4-fluorophenoxy)-5-nitroaniline. This research is crucial for understanding the environmental impact and degradation pathways of such nitroaromatic compounds (Duc, 2019).

  • Electrophilic Aromatic Substitution Mechanisms Bloomfield, Manglik, Moodie, Schofield, and Tobin (1983) explored the mechanism of nitration in electrophilic aromatic substitution reactions, relevant to understanding the chemical behavior of compounds like 3-(3-Chloro-4-fluorophenoxy)-5-nitroaniline (Bloomfield et al., 1983).

  • Indirect Fluorescent Determination Zhang, Wilson, and Danielson (2008) developed an indirect fluorescence detection method for non-fluorescent aromatic compounds, including nitroanilines. This technique can be useful in analyzing compounds similar to 3-(3-Chloro-4-fluorophenoxy)-5-nitroaniline (Zhang, Wilson, & Danielson, 2008).

  • Caffeine Co-Crystals Study Ghosh and Reddy (2012) synthesized co-crystals of caffeine with substituted nitroanilines, which is relevant for understanding the interaction of 3-(3-Chloro-4-fluorophenoxy)-5-nitroaniline with other organic molecules (Ghosh & Reddy, 2012).

  • Microwave Synthesis and Antimicrobial Activities Jain and Mishra (2016) studied the microwave synthesis and antimicrobial activities of metal complexes derived from Schiff bases, including those related to nitroaniline derivatives. This provides insights into the potential antimicrobial applications of 3-(3-Chloro-4-fluorophenoxy)-5-nitroaniline (Jain & Mishra, 2016).

  • Toxic Azo Dye Metabolites Determination Radzik, Brodbelt, and Kissinger (1984) describe the use of liquid chromatography/electrochemistry for determining metabolites of nitroaniline, providing a methodological perspective relevant to compounds like 3-(3-Chloro-4-fluorophenoxy)-5-nitroaniline (Radzik, Brodbelt, & Kissinger, 1984).

Safety and Hazards

The safety data sheet for “3-(3-Chloro-4-fluorophenoxy)pyrrolidine” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . In case of accidental release, it’s recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

3-(3-chloro-4-fluorophenoxy)-5-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFN2O3/c13-11-6-9(1-2-12(11)14)19-10-4-7(15)3-8(5-10)16(17)18/h1-6H,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQKSGEFVSDQJGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC2=CC(=CC(=C2)[N+](=O)[O-])N)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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